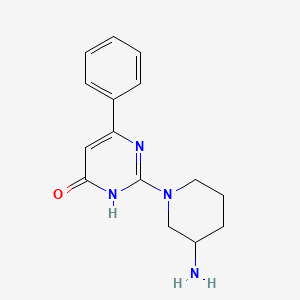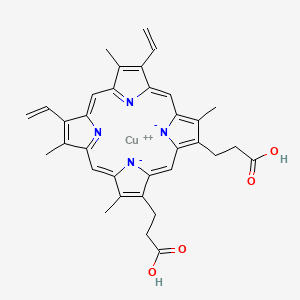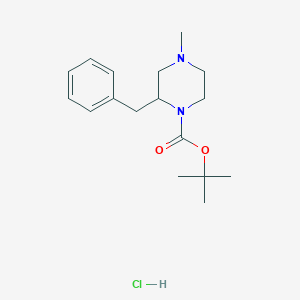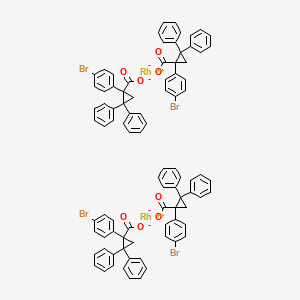
1,8-Bis(4-phenyl-4,5-dihydrooxazol-2-yl)-9H-carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,8-Bis(4-phenyl-4,5-dihydrooxazol-2-yl)-9H-carbazole is a complex organic compound that features a carbazole core substituted with oxazoline groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Bis(4-phenyl-4,5-dihydrooxazol-2-yl)-9H-carbazole typically involves multi-step organic reactions. A common approach might include:
Formation of the Carbazole Core: This can be achieved through cyclization reactions involving aniline derivatives.
Introduction of Oxazoline Groups: The oxazoline groups can be introduced via cyclization reactions involving amino alcohols and carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1,8-Bis(4-phenyl-4,5-dihydrooxazol-2-yl)-9H-carbazole can undergo various chemical reactions, including:
Oxidation: This might involve the conversion of the carbazole core to its corresponding N-oxide.
Reduction: Reduction reactions could target the oxazoline groups, converting them to amino alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl rings or the carbazole core.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield N-oxide derivatives, while reduction could produce amino alcohols.
Applications De Recherche Scientifique
Chemistry: As a ligand in coordination chemistry or as a building block in organic synthesis.
Biology: Potential use in bioimaging or as a fluorescent probe.
Medicine: Investigated for its potential pharmacological properties, such as anticancer or antimicrobial activity.
Industry: Used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Mécanisme D'action
The mechanism of action of 1,8-Bis(4-phenyl-4,5-dihydrooxazol-2-yl)-9H-carbazole would depend on its specific application. For example:
In medicinal chemistry: It might interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects.
In materials science: Its electronic properties would be crucial, involving charge transfer processes and interactions with other materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,8-Bis(4-phenyl-4,5-dihydrooxazol-2-yl)-9H-fluorene: Similar structure but with a fluorene core.
1,8-Bis(4-phenyl-4,5-dihydrooxazol-2-yl)-9H-phenanthrene: Similar structure but with a phenanthrene core.
Uniqueness
1,8-Bis(4-phenyl-4,5-dihydrooxazol-2-yl)-9H-carbazole is unique due to its specific combination of the carbazole core and oxazoline groups, which can impart distinct electronic and steric properties, making it suitable for specialized applications in various fields.
Propriétés
Formule moléculaire |
C30H23N3O2 |
|---|---|
Poids moléculaire |
457.5 g/mol |
Nom IUPAC |
4-phenyl-2-[8-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)-9H-carbazol-1-yl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C30H23N3O2/c1-3-9-19(10-4-1)25-17-34-29(31-25)23-15-7-13-21-22-14-8-16-24(28(22)33-27(21)23)30-32-26(18-35-30)20-11-5-2-6-12-20/h1-16,25-26,33H,17-18H2 |
Clé InChI |
UNKTUBAINWCHDD-UHFFFAOYSA-N |
SMILES canonique |
C1C(N=C(O1)C2=CC=CC3=C2NC4=C3C=CC=C4C5=NC(CO5)C6=CC=CC=C6)C7=CC=CC=C7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[5-(4-Bromophenyl)-4-methyl-1,2,4-triazol-3-YL]sulfanyl}-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B12500566.png)

![3-[(2R)-1-methylpyrrolidin-2-yl]prop-2-enoic acid;hydrochloride](/img/structure/B12500578.png)
![6-ethoxy-3-[(4-fluorophenyl)carbonyl]quinolin-4(1H)-one](/img/structure/B12500581.png)

![7-(morpholin-4-yl)[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B12500594.png)


![Propyl 5-{[(3,5-dimethoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12500618.png)

![2-[(12,12-dimethyl-8-oxo-7-phenyl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-3-yl)sulfanyl]acetonitrile](/img/structure/B12500625.png)
![1-[2-acetamido-3-[2-[2-[2-[[2-[7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethylsulfanyl]-3-methylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12500633.png)


